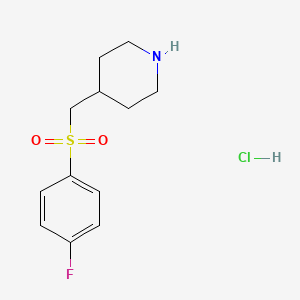

4-(4-Fluorobenzenesulfonylmethyl)piperidine hydrochloride

Description

Nomenclature and Structural Elucidation

The systematic nomenclature of fluorinated piperidine derivatives containing benzenesulfonylmethyl substituents follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The closest structural analog identified in current literature is 3-(((4-Fluorophenyl)sulfonyl)methyl)piperidine hydrochloride, bearing Chemical Abstracts Service registry number 1289388-58-4. This compound presents a molecular formula of C₁₂H₁₇ClFNO₂S with a molecular weight of 293.79 grams per mole.

The structural framework consists of a six-membered piperidine ring system with a fluorinated benzenesulfonylmethyl substituent attached at the 3-position rather than the 4-position specified in the query compound. The International Union of Pure and Applied Chemistry name for this analog is designated as 3-[(4-fluorophenyl)sulfonylmethyl]piperidine hydrochloride. The compound exhibits a melting point range and appears as a white crystalline solid under standard laboratory conditions.

The molecular architecture incorporates several key structural elements that define this chemical class. The piperidine core provides a saturated six-membered nitrogen-containing heterocycle, while the 4-fluorophenyl group introduces halogen substitution that significantly influences both electronic and steric properties. The sulfonylmethyl linker creates a flexible connection between the aromatic and heterocyclic components, allowing for conformational adaptability that may be crucial for biological activity.

Detailed spectroscopic analysis reveals characteristic features consistent with the proposed structure. The Simple Molecular Input Line Entry System notation for the 3-substituted analog is represented as "Cl.Fc1ccc(cc1)S(=O)(=O)CC2CCCNC2". This notation clearly delineates the spatial arrangement of functional groups and confirms the presence of the hydrochloride salt form, which enhances water solubility and stability for pharmaceutical applications.

Historical Development in Piperidine-Based Compound Research

The development of piperidine-containing pharmaceutical compounds represents a significant chapter in medicinal chemistry that began in the mid-nineteenth century. Piperidine itself was first isolated and characterized in 1850 by Scottish chemist Thomas Anderson, followed by independent work by French chemist Auguste Cahours in 1852, who established the systematic nomenclature for this heterocyclic system. Both researchers obtained piperidine through the chemical degradation of piperine using nitric acid, establishing the foundational methodology for piperidine chemistry.

Industrial production methods for piperidine evolved significantly during the twentieth century, with the development of catalytic hydrogenation processes. The standard industrial synthesis involves the hydrogenation of pyridine using molybdenum disulfide catalysts, following the reaction pathway: C₅H₅N + 3H₂ → C₅H₁₀NH. Alternative synthetic approaches include modified Birch reduction protocols using sodium in ethanol, which provide access to piperidine derivatives under milder conditions.

Recent advances in piperidine-based drug discovery have demonstrated the profound impact of stereochemistry on biological activity. According to data from the United States Food and Drug Administration, nine drugs containing chiral piperidine scaffolds received approval between 2015 and June 2020. These approved medications include avycaz, cotellic, varubi, zejula, daurismo, galafold, akynzeo, ubrelvy, and recarbrio, highlighting the continued importance of piperidine chemistry in contemporary pharmaceutical development.

The evolution of chiral piperidine research has revealed that introducing stereogenic centers within the piperidine ring system can dramatically enhance drug efficacy and selectivity. Research studies have demonstrated that chiral piperidine scaffolds provide superior adaptation to protein binding sites due to their three-dimensional complementarity with biological targets. This improved molecular recognition often translates to enhanced potency, increased selectivity, and improved pharmacokinetic profiles compared to achiral analogs.

Contemporary medicinal chemistry has embraced the concept of asymmetric piperidine derivatives as privileged structures in drug design. The six-membered nitrogen heterocycle provides both hydrophilic and lipophilic characteristics, making it an ideal scaffold for modulating physicochemical properties. The introduction of chiral centers allows medicinal chemists to fine-tune molecular properties while maintaining favorable drug-like characteristics essential for therapeutic applications.

Position Within Fluorinated Benzenesulfonyl Pharmacophores

Fluorinated benzenesulfonyl compounds represent a strategically important class of pharmacophores in modern drug discovery, combining the beneficial effects of fluorine substitution with the versatile reactivity of sulfonyl functional groups. The incorporation of fluorine atoms into pharmaceutical molecules has become increasingly prevalent due to their unique ability to modulate biological activity through both electronic and steric mechanisms. Fluorinated sulfonamide derivatives have demonstrated significant therapeutic potential across multiple disease areas, including antimicrobial, anticancer, and enzyme inhibition applications.

The strategic positioning of fluorine atoms within benzenesulfonyl pharmacophores influences molecular properties through several well-characterized mechanisms. Fluorine substitution typically enhances metabolic stability by increasing resistance to cytochrome P450-mediated oxidation, while simultaneously modulating lipophilicity and protein binding affinity. The electronegative nature of fluorine creates favorable interactions with amino acid residues in protein binding sites, often leading to enhanced potency and selectivity.

Sulfonamide-containing compounds with fluorine substitution have shown particular promise as carbonic anhydrase inhibitors, with applications ranging from ophthalmology to antimicrobial therapy. Research has demonstrated that fluorinated sulfonamide derivatives exhibit superior inhibition profiles against various carbonic anhydrase isoforms compared to non-fluorinated analogs. The position and number of fluorine atoms significantly influence biological potency, with specific substitution patterns optimizing enzyme-inhibitor interactions.

The pharmaceutical industry has recognized fluorinated benzenesulfonyl compounds as valuable starting points for drug optimization programs. Celecoxib, a selective cyclooxygenase-2 inhibitor containing a trifluoromethyl-substituted pyrazole linked to a fluorinated benzenesulfonamide, exemplifies the successful clinical application of this pharmacophore class. The compound demonstrates how strategic fluorine incorporation can achieve selectivity between closely related enzyme isoforms while maintaining acceptable safety profiles.

Properties

IUPAC Name |

4-[(4-fluorophenyl)sulfonylmethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO2S.ClH/c13-11-1-3-12(4-2-11)17(15,16)9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKLBDSTJTZRMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CS(=O)(=O)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Based on Pyridine Derivatives and Benzyl Halides

One method adapted from related piperidine derivatives involves:

- Step 1: Reaction of 4-(4-fluorophenyl)pyridine or a related pyridine derivative with a benzyl halide to form an N-benzylpyridinium salt intermediate.

- Step 2: Reduction of the pyridinium salt to a tetrahydropyridine derivative.

- Step 3: Catalytic hydrogenation in the presence of acid to form the piperidinium salt.

- Step 4: Alkali treatment to yield the free base piperidine, which is then converted to the hydrochloride salt.

This approach is supported by a patent describing the preparation of 4-(4'-fluorophenyl)-piperidines, where the fluorine substituent is introduced early, and subsequent steps ensure high purity and yield of the piperidine product before salt formation.

Reaction Conditions and Yields:

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-(4'-fluorophenyl)pyridine + benzyl halide | N-benzylpyridinium salt | High | Stirring, controlled temperature |

| 2 | Reduction agent (e.g., catalytic hydrogenation) | N-benzyl-tetrahydropyridine derivative | Moderate | Hydrogen atmosphere, Pd/C catalyst |

| 3 | Acid + hydrogen source + catalyst | Piperidinium salt | High | Acidic medium, controlled pressure and temp |

| 4 | Alkali treatment | Free base piperidine | High | Followed by HCl gas treatment to form hydrochloride salt |

This method is advantageous for controlling the fluorine substituent's integrity and minimizing by-products.

Sulfonylmethylation Approach

The key step to introduce the sulfonylmethyl group involves reaction of the piperidine nitrogen with a suitable sulfonylmethylating agent, such as 4-fluorobenzenesulfonyl chloride or a related sulfonyl halide, under basic conditions.

- The reaction is typically performed in an aprotic solvent like N,N-dimethylformamide (DMF).

- A base such as sodium hydride or sodium carbonate is used to deprotonate the piperidine nitrogen, facilitating nucleophilic substitution.

- Reaction temperature is controlled (often 60-80°C) to optimize yield and minimize side reactions.

- The product is isolated by extraction and purified, then converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

This approach is consistent with sulfonylation strategies used for similar piperidine derivatives, ensuring selective N-sulfonylation without affecting the aromatic fluorine substituent.

Catalytic Hydrogenation and Salt Formation

A related preparation method involves:

- Hydrogenation of benzyl-protected piperidine derivatives over palladium on carbon (Pd/C) catalyst at elevated temperature (110-120°C) and pressure (~20 kg/cm²).

- Removal of the benzyl protecting group to yield the free piperidine.

- Subsequent treatment with hydrogen chloride gas in anhydrous ether to precipitate the hydrochloride salt.

- Recrystallization from ethanol-ether mixture to achieve high purity.

This method is documented for related piperidine compounds and offers a robust route to the hydrochloride salt with good yield and purity.

Comparative Summary Table of Preparation Methods

| Method No. | Key Steps | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Pyridine + benzyl halide → reduction → acid treatment → alkali → HCl salt | Hydrogenation, acid/base treatment | High purity, fluorine retention | Multi-step, requires careful control |

| 2 | N-sulfonylmethylation of piperidine | DMF solvent, base (NaH), 60-80°C | Direct sulfonylation, selective | Requires handling reactive sulfonyl halides |

| 3 | Catalytic hydrogenation of benzyl-protected piperidine → HCl gas treatment | Pd/C catalyst, 110-120°C, 20 kg/cm² | Efficient benzyl removal, pure salt | High-pressure hydrogenation setup needed |

Detailed Research Findings and Notes

- The fluorine substituent on the benzene ring is introduced early in the synthesis to ensure regioselectivity, but care must be taken to avoid loss of fluorine during subsequent steps.

- Catalytic hydrogenation using Pd/C under controlled temperature and pressure is a reliable method for deprotection and saturation of pyridine rings to piperidines.

- Sulfonylation reactions require anhydrous and aprotic conditions to prevent hydrolysis of sulfonyl halides and to ensure selective N-substitution.

- Conversion to hydrochloride salt typically involves bubbling dry HCl gas into an ether solution of the free base, followed by filtration and recrystallization to improve purity and stability.

- Yields for the overall synthesis vary but are generally reported in the range of 60-80% for key intermediates and final products, depending on reaction optimization and purification methods.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzenesulfonylmethyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of piperidine derivatives with reduced functional groups.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Synthesis of Antipsychotic Agents

- 4-(4-Fluorobenzenesulfonylmethyl)piperidine hydrochloride is used as an intermediate in the synthesis of various antipsychotic medications. For instance, it plays a role in the development of drugs targeting dopamine and serotonin receptors, which are crucial for treating schizophrenia and other mood disorders. Notable examples include Iloperidone and Risperidone, both of which have shown efficacy in managing symptoms of schizophrenia and bipolar disorder .

-

MetAP2 Inhibition

- The compound has been studied for its potential as a MetAP2 (Methionine Aminopeptidase 2) inhibitor. MetAP2 is implicated in various cancers and metabolic disorders such as obesity and type 2 diabetes. Inhibitors of MetAP2 are being explored for their ability to reduce tumor growth and improve metabolic profiles in affected patients .

- Research on Neurotransmitter Modulation

Case Studies

-

Antipsychotic Development

A study detailed the synthesis of a new class of antipsychotics utilizing this compound as a key intermediate. The resulting compounds demonstrated improved receptor binding profiles compared to existing medications, suggesting enhanced therapeutic efficacy with potentially reduced side effects . -

Obesity Treatment Research

Another significant application was reported in research focusing on obesity treatment, where compounds derived from this compound were shown to effectively modulate metabolic pathways, leading to weight loss in preclinical models .

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzenesulfonylmethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The fluorobenzene group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The piperidine ring provides structural stability and facilitates its interaction with biological molecules.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The compound’s structural analogues differ primarily in the substituent attached to the piperidine ring. Key examples include:

Key Observations:

- Molecular Weight : The sulfonyl group (SO₂) increases molecular weight compared to benzyl or phenyl analogues, which may influence pharmacokinetic properties like diffusion rates.

- Solubility : Sulfonyl groups generally improve water solubility due to polar interactions, whereas diphenylmethoxy substituents (e.g., 4-(Diphenylmethoxy)piperidine HCl) reduce solubility .

Toxicology and Regulatory Considerations

- Acute Toxicity: Limited data exist for most analogues. For example, 4-(Diphenylmethoxy)piperidine HCl lacks specific LD₅₀ values, though its SDS notes acute toxicity concerns .

- Environmental Impact : Piperidine derivatives like 4-(4-Nitrophenyl)piperidine HCl are flagged for incomplete ecotoxicological studies, necessitating caution in disposal .

- Regulatory Status : Compounds such as fexofenadine HCl (a piperidine-based antihistamine) are well-regulated, whereas research chemicals like 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine HCl require stringent handling due to irritant properties .

Stability and Reactivity

- Hydrolytic Stability : Sulfonylmethyl groups are less prone to hydrolysis compared to esters (e.g., benzoyl derivatives), suggesting improved shelf life .

- Thermal Decomposition : Nitrophenyl-substituted piperidines (e.g., 4-(4-Nitrophenyl)piperidine HCl) may decompose at lower temperatures due to nitro group instability, whereas fluorinated analogues like the target compound likely exhibit higher thermal stability .

Biological Activity

4-(4-Fluorobenzenesulfonylmethyl)piperidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on enzyme inhibition, receptor modulation, and therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound belongs to the piperidine class, characterized by a piperidine ring substituted with a fluorobenzenesulfonylmethyl group. Its chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H14ClFNO2S

- Molecular Weight : 295.76 g/mol

Biological Activity Overview

Research has indicated that this compound exhibits notable biological activities, particularly as an enzyme inhibitor and a potential therapeutic agent.

Enzyme Inhibition

Studies have demonstrated that this compound can inhibit various enzymes, which is critical for its therapeutic potential:

- α-Glucosidase Inhibition : The compound has shown significant inhibitory effects against α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition is particularly relevant for managing diabetes by delaying glucose absorption.

- Cholinesterase Inhibition : Inhibitory effects on cholinesterase enzymes have also been observed, which may have implications for treating Alzheimer's disease and other cognitive disorders .

The mechanism of action involves binding to the active sites of target enzymes, effectively blocking their activity. For instance, kinetic studies have indicated that the compound acts as a competitive inhibitor against α-glucosidase, while demonstrating mixed-type inhibition against cholinesterases .

Case Studies

Several case studies have explored the biological activities of similar piperidine derivatives, providing insights into the structure-activity relationships (SAR) that may apply to this compound:

- Case Study on Antidiabetic Effects :

- Tyrosinase Inhibition :

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to other piperidine derivatives:

Q & A

Q. What are the optimal synthetic conditions for 4-(4-Fluorobenzenesulfonylmethyl)piperidine hydrochloride?

The compound is typically synthesized via nucleophilic substitution. Piperidine reacts with 4-fluorobenzenesulfonyl chloride in an aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate. The hydrochloride salt is precipitated using HCl gas or concentrated HCl. Key parameters include:

Q. How is the compound characterized for purity and structural confirmation?

Analytical methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., piperidine ring protons at δ 1.5–3.0 ppm, fluorophenyl signals at δ 7.2–7.8 ppm) .

- Mass spectrometry : ESI-MS to verify molecular weight (calc. for C₁₂H₁₅ClFNO₂S: 295.78 g/mol) .

- HPLC : Purity >98% using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .

Q. What safety protocols are essential for handling this compound?

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential dust inhalation .

- Storage : In airtight containers at 2–8°C, away from moisture .

- Emergency response : Flush exposed skin/eyes with water; seek medical attention for ingestion .

Advanced Research Questions

Q. How can solubility limitations in pharmacological assays be addressed?

- Salt form : The hydrochloride salt enhances aqueous solubility (e.g., >10 mg/mL in PBS) .

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes .

- Structural analogs : Modify the sulfonyl group to improve hydrophilicity (e.g., hydroxylation) .

Q. What experimental strategies resolve contradictions in biological activity data?

- Assay standardization : Control variables like pH (4.6–7.4), temperature (25–37°C), and ionic strength .

- Comparative studies : Test alongside structurally similar compounds (e.g., 4-(3,5-dichlorophenyl)piperidine hydrochloride) to isolate substituent effects .

- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple cell lines .

Q. How can computational methods predict reactivity and stability?

- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model sulfonamide bond stability and reaction pathways .

- Molecular docking : Identify potential receptor targets (e.g., histamine H₃ or σ receptors) via AutoDock Vina .

- Reaction path searches : Optimize synthetic routes using ICReDD’s computational-experimental feedback loop .

Q. What methodologies elucidate the compound’s mechanism of action?

- Receptor binding assays : Radioligand displacement studies (e.g., ³H-radiolabeled ligands for GPCRs) .

- Enzyme inhibition : Measure activity against cholinesterases or kinases via fluorogenic substrates .

- Metabolic profiling : LC-MS/MS to identify metabolites in hepatic microsomes .

Q. How can reaction yields be optimized during scale-up synthesis?

- Solvent selection : Replace dichloromethane with THF for easier removal .

- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance sulfonylation efficiency .

- Process control : Monitor reaction progress via in-situ FTIR to detect sulfonyl chloride depletion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.